molecular formula C20H22N2O5 B2987709 methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate CAS No. 2034428-96-9

methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate

Cat. No.: B2987709
CAS No.: 2034428-96-9
M. Wt: 370.405
InChI Key: OOAIZPWGJOFGOZ-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted nicotinamide moiety. Key structural elements include:

  • Methyl benzoate ester: Enhances lipophilicity and metabolic stability.
  • Nicotinamide backbone: Provides hydrogen-bonding and π-stacking capabilities.
  • N-Methyl group: Reduces polarity and may influence conformational flexibility.

Properties

IUPAC Name

methyl 2-[methyl-[6-(oxolan-2-ylmethoxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-22(17-8-4-3-7-16(17)20(24)25-2)19(23)14-9-10-18(21-12-14)27-13-15-6-5-11-26-15/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAIZPWGJOFGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate is a complex organic compound with potential pharmacological applications due to its unique molecular structure. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoate moiety , a nicotinamide segment , and a tetrahydrofuran group , which are significant for its biological properties. The molecular formula is C16H22N2O4C_{16}H_{22}N_2O_4, with a molecular weight of approximately 356.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, enhancing its solubility and bioavailability compared to traditional compounds.

Preliminary studies indicate that this compound may act as an inhibitor in signaling pathways , particularly the Hedgehog signaling pathway, which is implicated in several malignancies. This inhibition could potentially lead to therapeutic effects in cancer treatment.

Potential Mechanisms Include:

  • Inhibition of nicotinamide N-methyltransferase, affecting nicotinamide metabolism.
  • Modulation of cellular repair mechanisms and energy production pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization to ensure high yields and purity. Key steps include:

  • Formation of the Tetrahydrofuran Moiety : Achieved through the ring-opening of furan derivatives.
  • Attachment to the Nicotinamide Core : Utilizing nucleophilic substitution reactions to introduce the tetrahydrofuran group to the nicotinamide structure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(N-methyl-nicotinamido)benzoateNicotinamide structureLacks tetrahydrofuran moiety
Methyl 4-(N-methyl-nicotinamido)benzoatePara-substituted benzoateDifferent position of substitution
Methyl 3-(N-methyl-nicotinamido)benzoateMeta-substituted benzoateVariability in biological activity
Methyl 5-(N-methyl-nicotinamido)-3-pyridinecarboxylatePyridine instead of benzoatePotential for different pharmacological effects

This compound distinguishes itself through its incorporation of both tetrahydrofuran and nicotinamide functionalities, which may enhance its solubility and bioactivity compared to other nicotinamide derivatives.

Case Studies and Research Findings

Research has demonstrated that compounds with similar structures exhibit significant biological activities. For example, studies on related nicotinamide derivatives have shown neuroprotective effects and improved metabolic profiles due to their inhibition of metabolic enzymes. Further interaction studies are necessary to fully elucidate the mechanisms of action for this compound.

Comparison with Similar Compounds

Nicotinamide Derivatives with Antimicrobial Activity ()

Compounds 6a–j from are 2-[(6-methylbenzothiazol-2-yl)amino]-N-[4-oxo-thiazolidin-3-yl]nicotinamides. Key comparisons:

Feature Target Compound Compounds 6a–j ()
Core Structure Nicotinamide-linked benzoate ester Nicotinamide with benzothiazole and thiazolidinone
Substituents 6-(Tetrahydrofuran-2-yl)methoxy, N-methyl Benzothiazole, thiazolidinone, variable aryl/furan
Biological Activity Not specified in evidence Antimicrobial (Gram+/Gram– bacteria, fungi)
Solubility Likely moderate (ether and ester groups) Reduced (bulky benzothiazole)

However, the absence of a thiazolidinone ring (critical for antimicrobial activity in compounds) suggests divergent biological profiles .

Chloroquinoline Methyl Ethers ()

Crystal structures of chloroquinoline-based ethers (e.g., methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate) reveal:

Feature Target Compound Chloroquinoline Ethers ()
Aromatic Systems Single nicotinamide ring Quinoline + benzoate (fused rings)
Packing Interactions Potential π-π stacking (nicotinamide) π-π stacking and C–H⋯O/N bonds
Crystallinity Unreported High (coplanar quinoline-benzoate systems)

Key Insight: The tetrahydrofuran group in the target compound may disrupt coplanarity observed in chloroquinoline ethers, reducing crystallinity and altering solid-state stability .

Benzothiazole Acetamide Derivatives ()

Patent EP 3 348 550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)acetamides. Comparisons include:

Feature Target Compound Benzothiazole Acetamides ()
Amide Linkage Nicotinamide Acetamide
Substituents Tetrahydrofuran-2-yl methoxy Trifluoromethyl, methoxy/trimethoxy phenyl
Bioactivity Not specified Likely kinase inhibition (structural inference)

Key Insight : The trifluoromethyl group in compounds enhances metabolic stability and electronegativity, whereas the tetrahydrofuran in the target compound may increase oxidative susceptibility but improve membrane permeability .

Sulfonylurea Herbicides (–7)

Metsulfuron methyl ester () and related herbicides share a benzoate ester core but differ in pharmacophores:

Feature Target Compound Metsulfuron Methyl Ester ()
Ester Stability Standard hydrolysis profile Labile sulfonylurea linkage (rapid degradation)
Application Unreported (pharma/agro inferred) Herbicide (ALS inhibitor)
Substituents Nicotinamide, tetrahydrofuran Triazinyl, sulfonylurea

Key Insight : The target compound’s ester is likely more hydrolytically stable than sulfonylureas, suggesting longer environmental persistence if used agriculturally .

Data Table: Comparative Overview of Analogs

Compound Class Core Structure Key Substituents Bioactivity/Use Reference
Target Compound Benzoate + nicotinamide Tetrahydrofuran-2-yl methoxy Unreported N/A
Nicotinamide Derivatives Nicotinamide + thiazolidinone Benzothiazole, thiazolidinone Antimicrobial
Chloroquinoline Ethers Quinoline + benzoate Chloro, bromo, methyl Structural studies
Benzothiazole Acetamides Benzothiazole + acetamide Trifluoromethyl, methoxy Pharmaceutical (inferred)
Sulfonylurea Herbicides Benzoate + sulfonylurea Triazinyl, sulfonylurea Herbicide

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing methyl 2-(N-methyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s complexity arises from its heterocyclic nicotinamide core and tetrahydrofuran-derived methoxy group. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or DCC in anhydrous DMF to ensure high yield .
  • Protection/deprotection strategies : Employ orthogonal protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during functional group transformations .
  • Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes hydrolysis of sensitive intermediates .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of substitutions (e.g., methoxy group position on the nicotinamide ring) .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validate molecular formula (e.g., C, H, N content) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets like kinase domains or G-protein-coupled receptors. Focus on hydrogen bonding with the nicotinamide moiety and hydrophobic interactions with the tetrahydrofuran ring .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in anticancer assays)?

  • Methodological Answer :

  • Dose-response standardization : Use identical cell lines (e.g., MCF-7 or HeLa) and assay protocols (e.g., MTT vs. ATP-based luminescence) to minimize variability .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets that may confound results .

Q. How does the tetrahydrofuran-2-yl methoxy group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • LogP determination : Compare partition coefficients (via shake-flask method) of analogs with/without the tetrahydrofuran group to assess lipophilicity .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to evaluate cytochrome P450-mediated oxidation of the tetrahydrofuran ring .

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